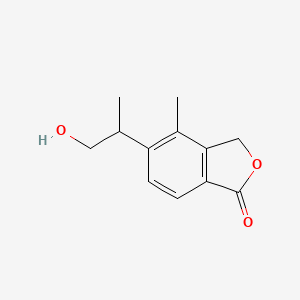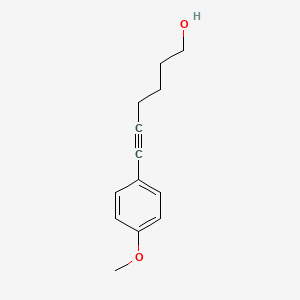
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one
Vue d'ensemble
Description
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one is a chemical compound with a complex structure that includes a benzofuran ring substituted with hydroxy and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzofuran derivatives with different substituents, such as:
- 2-hydroxy-2-methylpropiophenone
- 2-hydroxy-4-methylpropiophenone
Uniqueness
What sets 5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable for certain applications where other benzofuran derivatives may not be as effective.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-7(5-13)9-3-4-10-11(8(9)2)6-15-12(10)14/h3-4,7,13H,5-6H2,1-2H3 |
Clé InChI |
QSGDBIYQCVBYIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1COC2=O)C(C)CO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Bromo-naphtho[2,3-b]furan-4,9-dione](/img/structure/B8583861.png)



![Cyclopropanamine,1-(1h-pyrrolo[3,2-b]pyridin-5-yl)-](/img/structure/B8583884.png)


